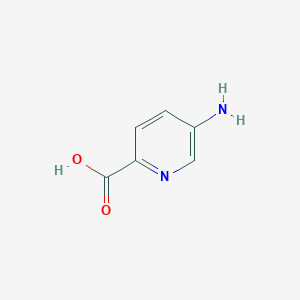

5-Aminopyridine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-aminopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJARUKOMOGTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400359 | |

| Record name | 5-Amino-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24242-20-4 | |

| Record name | 5-Aminopicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24242-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Aminopyridine 2 Carboxylic Acid

Established Synthetic Routes to 5-Aminopyridine-2-carboxylic Acid

The preparation of this compound can be achieved through several conventional synthetic pathways, primarily involving direct amination or the reduction of a nitro precursor.

Direct Synthesis Approaches

Direct synthesis strategies often involve the introduction of an amino group onto a pre-existing pyridine-2-carboxylic acid scaffold. One common, though sometimes challenging, method is the reaction of a halo-substituted pyridine-2-carboxylic acid with ammonia (B1221849) or an ammonia equivalent. This nucleophilic aromatic substitution reaction typically requires elevated temperatures and pressures to proceed efficiently. The harsh conditions can sometimes lead to side reactions and purification difficulties.

Another approach involves the direct amination of pyridine (B92270) itself, followed by carboxylation. However, controlling the regioselectivity of the amination to favor the 5-position can be a significant challenge, often resulting in mixtures of isomers that necessitate complex separation procedures.

Reductive Synthesis Pathways

A more widely employed and often more reliable method for the synthesis of this compound is through the reduction of 5-nitropyridine-2-carboxylic acid. This precursor is generally more accessible, as the nitration of pyridine-2-carboxylic acid derivatives proceeds with greater regiocontrol, favoring the 5-position. The nitro group can then be reduced to the corresponding amine under various conditions.

A specific example of this approach involves the nucleophilic displacement of the nitrite (B80452) group from methyl 5-nitro-2-pyridinecarboxylate using sodioformanilide, followed by hydrolysis to yield the desired this compound. nih.gov Common reducing agents for the nitro group include catalytic hydrogenation with palladium on carbon (Pd/C), tin(II) chloride in hydrochloric acid, or iron in acetic acid. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions.

| Precursor | Reagents and Conditions | Product | Reference |

| Methyl 5-nitro-2-pyridinecarboxylate | 1. Sodioformanilide 2. Hydrolysis | This compound | nih.gov |

| 5-Nitropyridine-2-carboxylic acid | H₂, Pd/C, solvent | This compound | chemicalbook.com |

| Picloram (4-amino-3,5,6-trichloropicolinic acid) | H₂, Pd/C, LiOH, H₂O, then HCl | 4-Aminopyridine-2-carboxylic acid | chemicalbook.com |

Advanced Synthetic Techniques for this compound and Related Structural Motifs

To overcome the limitations of traditional batch synthesis, such as long reaction times and harsh conditions, advanced techniques like continuous flow synthesis have been developed for related heterocyclic structures.

Continuous Flow Synthesis Methods for Imidazo[1,2-a]pyridine-2-carboxylic Acids

The development of a fully automated continuous flow synthesis represents a significant advancement for producing imidazo[1,2-a]pyridine-2-carboxylic acids, which are structurally related to this compound. nih.gov This method involves the direct reaction of 2-aminopyridines with bromopyruvic acid in a microreactor system. nih.govacs.org This technique offers numerous advantages over conventional in-flask methods, including enhanced heat transfer, precise control over reaction parameters, and the ability to perform multistep syntheses without isolating intermediates. nih.govacs.org

For instance, a two-microreactor, multistep continuous flow process has been successfully applied to the synthesis of imidazo[1,2-a]pyridine-2-carboxamides, which are derivatives of the corresponding carboxylic acids. nih.gov This automated system allows for rapid reaction optimization and the efficient production of libraries of these valuable compounds. acs.org The direct condensation of 2-aminopyridines with bromopyruvic acid to form the carboxylic acid product is often inefficient in batch processes due to competing decarboxylation at high temperatures. acs.org Continuous flow methods can mitigate this issue by enabling rapid heating and cooling, minimizing the time the product is exposed to high temperatures.

Functionalization and Derivatization Strategies of this compound

The core structure of this compound provides two key functional groups, the amino group and the carboxylic acid, which can be selectively modified to produce a wide range of derivatives with diverse properties.

Synthesis of Substituted this compound Derivatives

Several general methods have been established for the synthesis of substituted derivatives of this compound, primarily targeting the amino group for functionalization. nih.gov These methods have been instrumental in exploring the structure-activity relationships of these compounds for various applications.

Three prominent methods include:

Reductive alkylation of methyl 5-amino-2-pyridinecarboxylates followed by hydrolysis: This involves reacting the amino group with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine. Subsequent hydrolysis of the methyl ester yields the desired substituted carboxylic acid. nih.gov

Alkylation of a urethane (B1682113) intermediate followed by hydrolysis: The amino group can be first protected as a urethane, which is then alkylated. Removal of the urethane protecting group and hydrolysis of the ester provides the N-alkylated this compound. nih.gov

Selective NaBH₄ reduction of an appropriate amide: An amide can be formed from the amino group, which is then selectively reduced to the corresponding amine using sodium borohydride, followed by hydrolysis of the ester. nih.gov

These synthetic strategies have enabled the preparation of a variety of N-substituted this compound derivatives, such as 5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acid, which was synthesized for evaluation in biological studies. nih.gov

Formation of Complex Molecules Utilizing this compound as a Building Block

This compound serves as a versatile building block in the synthesis of a variety of more complex molecular structures. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid group capable of coordination and amide bond formation, allows for its incorporation into larger assemblies such as coordination polymers and biologically active derivatives. Researchers have utilized this scaffold to create intricate metal-organic frameworks and to develop new pharmaceutical candidates through targeted chemical modifications.

The deprotonated form of this compound, 5-aminopyridine-2-carboxylate (ampy), is an effective ligand for constructing coordination polymers. These are large, repeating networks of metal ions linked by organic ligands. A series of new coordination polymers have been synthesized using this ligand, demonstrating its utility in creating complex, functional materials. nih.govopenaire.eu

For instance, the reaction of this compound (Hampy) with various metal ions leads to the formation of coordination polymers with different dimensionalities and properties. One study detailed the synthesis of five such polymers, including metal-organic chains with lanthanides and other transition metals. nih.gov The resulting structures exhibit properties such as luminescence and slow magnetic relaxation. nih.govopenaire.eu

The general formulas for some of these synthesized coordination polymers are presented in the table below.

| Metal(s) | Formula of Coordination Polymer | Reference |

| Terbium, Sodium | [TbNa(ampy)₄]n | nih.gov |

| Erbium, Sodium | [ErNa(ampy)₄]n | nih.gov |

| Ytterbium, Sodium | [YbNa(ampy)₄]n | nih.gov |

| Cobalt, Potassium | {CoK(ampy)₃(H₂O)₃₃}n | nih.gov |

| Copper | [Cu(ampy)₂]n | nih.gov |

Beyond coordination chemistry, this compound is a key starting material for creating novel organic molecules with potential therapeutic applications. A notable area of investigation has been the synthesis of its derivatives as antihypertensive agents. nih.gov Various synthetic strategies have been employed to modify the core structure, primarily by functionalizing the 5-amino group. These methods include:

Reductive alkylation of the corresponding methyl ester, followed by hydrolysis of the ester to regenerate the carboxylic acid. nih.gov

Alkylation of a urethane-protected intermediate, which is subsequently hydrolyzed. nih.gov

Selective reduction of an amide derivative using sodium borohydride, followed by hydrolysis. nih.gov

These transformations have yielded a number of potent antihypertensive compounds, such as 5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acid. nih.gov

A more direct transformation of the carboxylic acid moiety is its conversion to an amide. For example, this compound can be converted to 5-aminopyridine-2-carboxamide. This reaction is typically carried out by treating the carboxylic acid with ammonia in the presence of a coupling agent or a base like triethylamine (B128534). ambeed.com One reported method specifies carrying out the reaction with ammonia and triethylamine at 20°C for 16 hours to achieve this transformation. ambeed.com

| Starting Material | Reagents | Product | Reference |

| This compound | Ammonia, Triethylamine | 5-Aminopyridine-2-carboxamide | ambeed.com |

| Methyl 5-amino-2-pyridinecarboxylate | Alkylating agent (via reductive alkylation), then hydrolysis | Substituted 5-(alkylamino)-2-pyridinecarboxylic acids | nih.gov |

Coordination Chemistry and Metal Organic Systems Involving 5 Aminopyridine 2 Carboxylic Acid

Ligand Properties of the 5-Aminopyridine-2-carboxylate Anion

The deprotonated form of 5-Aminopyridine-2-carboxylic acid, the 5-aminopyridine-2-carboxylate (ampy⁻) anion, acts as a versatile chelating and bridging ligand. The presence of both a hard carboxylate oxygen donor and a borderline nitrogen donor from the pyridine (B92270) ring and the amino group allows it to coordinate to a wide range of metal ions. The electronic properties of the pyridine ring, influenced by the electron-donating amino group, further modulate the coordination behavior of the carboxylate group.

The 5-aminopyridine-2-carboxylate anion exhibits several coordination modes, contributing to the structural diversity of its metal complexes. The most common mode involves the chelation of a metal ion through the pyridine nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered ring. This bidentate N,O-donor system is a recurring motif in many of its coordination compounds. evitachem.com

Synthesis and Structural Characterization of Metal Coordination Compounds and Polymers

The reaction of this compound with various metal salts under different conditions (e.g., room temperature, hydrothermal) leads to the formation of a wide array of coordination compounds and polymers. These materials are often characterized by single-crystal X-ray diffraction, which provides detailed information about their crystal structures.

The coordination of 5-aminopyridine-2-carboxylate with lanthanide ions has yielded a series of isostructural one-dimensional coordination polymers. These materials often exhibit interesting photoluminescent properties, which are characteristic of the respective lanthanide ions.

A notable example is the family of heterometallic sodium-lanthanide coordination polymers with the general formula [MNa(ampy)₄]n, where M represents a lanthanide ion such as Terbium (Tb), Erbium (Er), or Ytterbium (Yb). nih.govopenaire.eu In these structures, the ampy⁻ ligands bridge the lanthanide and sodium ions, forming one-dimensional metal-organic chains. nih.govopenaire.eu These materials have been shown to display intense solid-state photoluminescent emissions, with the terbium-based polymer exhibiting visible luminescence and the erbium and ytterbium analogues showing near-infrared emission. nih.govopenaire.eu

| Metal Ion | Formula | Dimensionality | Key Properties |

| Terbium (Tb) | [TbNa(ampy)₄]n | 1D Chain | Intense visible photoluminescence |

| Erbium (Er) | [ErNa(ampy)₄]n | 1D Chain | Near-infrared photoluminescence |

| Ytterbium (Yb) | [YbNa(ampy)₄]n | 1D Chain | Near-infrared photoluminescence |

Table 1: Examples of Lanthanide Coordination Polymers with 5-Aminopyridine-2-carboxylate.

This compound also forms coordination compounds with a variety of transition metals, leading to structures with diverse dimensionalities and properties.

Cobalt: A three-dimensional coordination polymer of cobalt has been synthesized with the formula {CoK(ampy)₃(H₂O)₃₃}n. nih.govopenaire.eu This compound features a complex network stabilized by water-mediated hydrogen bonding. evitachem.com

Copper: With copper(II) ions, a two-dimensional coordination polymer with the formula [Cu(ampy)₂]n has been reported. nih.govopenaire.eu This structure consists of compact 2D networks. evitachem.com

Vanadium: Novel mononuclear vanadium coordination compounds with crystallization water molecules in the network have been synthesized using this compound. chemicalbook.com These compounds are noted for their intense photoluminescence at room temperature in the solid state. chemicalbook.com

Chromium: Chromium complexes coordinated with this compound have been utilized in the functionalization of graphene oxide. chemicalbook.com This hybrid material has been explored for its potential application as a symmetric supercapacitor electrode material in energy storage devices. chemicalbook.com

| Metal Ion | Formula/System | Dimensionality/Structure | Notable Application/Property |

| Cobalt (Co) | {CoK(ampy)₃(H₂O)₃₃}n | 3D Framework | Complex hydrogen-bonded network |

| Copper (Cu) | [Cu(ampy)₂]n | 2D Network | Compact layered structure |

| Vanadium (V) | Mononuclear complex | Mononuclear | Intense photoluminescence |

| Chromium (Cr) | Cr complexes on graphene oxide | Hybrid Material | Supercapacitor electrode material |

Table 2: Examples of Transition Metal Coordination Compounds with this compound.

The versatility of the 5-aminopyridine-2-carboxylate ligand, with its multiple coordination sites, gives rise to a remarkable structural diversity in the resulting coordination polymers. The final dimensionality of the polymer is influenced by several factors, including the coordination preferences of the metal ion, the reaction conditions, and the presence of co-ligands.

As observed, the coordination of ampy⁻ with lanthanides and sodium ions leads to the formation of one-dimensional metal-organic chains. nih.govopenaire.eu In contrast, the reaction with copper(II) yields two-dimensional networks, while a more complex three-dimensional framework is obtained with cobalt(II) and potassium ions. nih.govopenaire.eu This demonstrates how the choice of metal ion can direct the assembly of the coordination polymer into different dimensionalities.

The introduction of a second, different ligand (a co-ligand) into the reaction system with a metal ion and this compound can lead to the formation of mixed-ligand metal-organic coordination compounds. These systems can exhibit even greater structural complexity and potentially novel properties. The nature of the co-ligand plays a crucial role in determining the final structure of the coordination polymer. For instance, the use of different N-donor co-ligands in the synthesis of cobalt coordination polymers with a pyridine-dicarboxylic acid linker has been shown to drive structural alterations. nih.gov While specific examples of mixed-ligand systems involving this compound are less detailed in the provided search results, the principles of mixed-ligand coordination chemistry are well-established and applicable.

Based on the current scientific literature, there is no available research specifically detailing the functionalization of graphene oxide using chromium complexes of this compound. Therefore, content for the requested section cannot be generated.

Extensive searches have been conducted to locate studies on the synthesis, characterization, and application of hybrid materials composed of graphene oxide and chromium complexes featuring this compound as a ligand. However, these searches did not yield any relevant results.

Research is available on the individual components:

This compound has been investigated for its role in coordination chemistry, forming complexes with various metals for applications in luminescence and as anti-cancer agents. nih.gov

Graphene oxide has been functionalized with various compounds, including those containing carboxylic acid groups, for applications such as the remediation of heavy metal contamination, including chromium ions. nih.govnih.gov

While the foundational concepts for such a hybrid material exist within the broader fields of materials science and coordination chemistry, the specific combination of graphene oxide, chromium, and this compound has not been reported in the reviewed literature. Consequently, no data on its synthesis, properties, or detailed research findings can be provided.

Supramolecular Chemistry and Crystal Engineering of 5 Aminopyridine 2 Carboxylic Acid Systems

Intermolecular Interactions Governing Self-Assembly

Hydrogen Bonding Networks (e.g., N-H···O, O-H···N, C-H···O)

Hydrogen bonds are the primary and most directional interactions in the self-assembly of 5-Aminopyridine-2-carboxylic acid systems. The presence of both hydrogen bond donors (the carboxylic acid -OH and the amino -NH2 groups) and acceptors (the pyridine (B92270) nitrogen and the carbonyl oxygen) allows for the formation of robust and predictable hydrogen-bonding motifs.

In co-crystals with carboxylic acids, a common and highly stable interaction is the formation of a cyclic R22(8) graph set motif. rsc.orgresearchgate.net This motif typically involves a hydrogen bond from the carboxylic acid of one molecule to the pyridine nitrogen of the other (O-H···N) and a hydrogen bond from the amino group of the aminopyridine to the carbonyl oxygen of the carboxylic acid (N-H···O). rsc.orgrsc.org These heterosynthons are often the preferred mode of interaction over self-association (homosynthons) of the individual components. rsc.org

Proton Transfer Phenomena in Acid-Base Adducts

The interaction between the acidic carboxylic group of this compound and a basic site on a co-former, or vice versa, can result in either a neutral co-crystal or an ionic salt. The outcome is largely governed by the difference in the pKa values of the interacting functional groups (ΔpKa = pKa(protonated base) – pKa(acid)).

A widely accepted rule of thumb suggests that for a ΔpKa value greater than 3, proton transfer is highly likely, leading to the formation of a molecular salt. rsc.orgrsc.org Conversely, a ΔpKa value below 0 generally results in a neutral co-crystal. rsc.orgrsc.org The intermediate range between 0 and 3 represents a continuum where either outcome is possible, and the final structure can be influenced by subtle factors such as solvent and crystallization conditions. rsc.orgrsc.org In the case of aminopyridine-carboxylic acid systems, the formation of the ionic form involves the transfer of a proton from the carboxylic acid to the pyridine nitrogen, resulting in a carboxylate anion and a pyridinium (B92312) cation. rsc.org This proton transfer significantly alters the hydrogen bonding landscape, introducing strong charge-assisted N+-H···O- interactions.

Ionic Interactions and π-π Stacking Motifs in Crystal Packing

Furthermore, the aromatic nature of the pyridine ring in this compound facilitates π-π stacking interactions. These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, are crucial in organizing the molecules in the crystal lattice, often leading to layered or columnar structures. researchgate.netrsc.org The distances between the centroids of the interacting rings typically fall in the range of 3.3 to 3.8 Å. The presence of substituents on the aromatic rings can influence the geometry and strength of these π-π stacking interactions. rsc.org

Design and Characterization of Co-crystals and Salts

Formation and Analysis of Aminopyridine-Carboxylic Acid Supramolecular Heterosynthons

The formation of supramolecular heterosynthons between an aminopyridine and a carboxylic acid is a cornerstone of crystal engineering in this class of compounds. The most robust and frequently observed heterosynthon is the R22(8) ring motif, formed through a pair of N-H···O and O-H···N hydrogen bonds. rsc.orgresearchgate.net The stability of this motif often drives the formation of co-crystals over the individual crystalline forms of the components.

Influence of Co-crystal Formers on Crystal Packing

For instance, the use of dicarboxylic acids as co-formers can lead to the formation of extended networks, where the dicarboxylic acid can bridge multiple aminopyridine molecules. d-nb.info The length and flexibility of the dicarboxylic acid chain can influence the spacing and geometry of the resulting structure. d-nb.info Similarly, the presence of additional functional groups on the co-former, such as hydroxyl or nitro groups, can introduce new hydrogen bonding possibilities, leading to more complex and varied crystal structures. rsc.orgchemicalbook.com The interplay between the primary aminopyridine-carboxylic acid heterosynthon and other competing or complementary interactions introduced by the co-former ultimately determines the final crystal packing.

Spectroscopic and Advanced Analytical Characterization of 5 Aminopyridine 2 Carboxylic Acid and Its Complexes

Vibrational Spectroscopy Techniques

Vibrational spectroscopy is a cornerstone in the characterization of 5-Aminopyridine-2-carboxylic acid, offering a window into the molecule's functional groups and their interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within this compound. The spectrum of this compound displays a complex pattern of absorption bands, each corresponding to specific molecular vibrations.

The FT-IR spectrum of N-(pyridin-2-yl)pyrazine-2-carboxamide, a related derivative, shows a notable shift in the N-H stretching frequency to a higher wavenumber (3323 cm⁻¹) compared to the O-H stretch of the parent carboxylic acid (3065 cm⁻¹). organicchemistrydata.org Additionally, the C=O stretching vibration in the amide appears at 1665-1678 cm⁻¹, a shift from the 1715-1732 cm⁻¹ range of the carboxylic acid. organicchemistrydata.org

In coordination polymers constructed with 5-Aminopyridine-2-carboxylate (ampy), the vibrational modes are further influenced by the metal-ligand interactions. For instance, in a series of lanthanide-based coordination polymers, the characteristic vibrational bands of the ampy ligand are present, confirming its incorporation into the polymer structure. nih.gov A detailed analysis of the FT-IR spectra of these complexes reveals shifts in the carboxylate and pyridine (B92270) ring vibrations upon coordination to the metal centers.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | |

| N-H (Amine) | Stretching | 3400-3250 | |

| C-H (Aromatic) | Stretching | 3100-3000 | |

| C=O (Carboxylic Acid) | Stretching | 1760-1690 | |

| C=C, C=N (Aromatic Ring) | Stretching | 1600-1450 | |

| C-O (Carboxylic Acid) | Stretching | 1320-1210 | |

| O-H (Carboxylic Acid) | Bending | 1440-1395, 950-910 | |

| N-H (Amine) | Bending | 1650-1580 |

Note: The exact positions of the peaks can vary depending on the physical state of the sample and intermolecular interactions.

Raman Spectroscopic Analysis of Molecular Vibrations

Adsorption Studies on Solid Surfaces via Infrared Spectroscopy

The interaction of this compound with solid surfaces can be effectively monitored using infrared spectroscopy. A study on the adsorption of a homologous series of pyridine carboxylic acids on hydrated colloidal cerium dioxide (ceria) films provides a relevant model. bohrium.comnih.govresearchgate.net Attenuated Total Reflectance (ATR) IR spectroscopy revealed that the interaction is primarily due to the outer-sphere coordination of cerium ions with both the pyridyl ring nitrogen and the carboxylate functional groups. bohrium.comnih.govresearchgate.net The study highlighted that the adsorption is pH-dependent and that the proximity of the nitrogen and carboxylate groups influences the strength of the interaction. bohrium.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR and ¹³C NMR for Structural Elucidation

The ¹H and ¹³C NMR spectra of this compound provide a fingerprint of its molecular structure. While specific, authoritatively assigned spectral data from peer-reviewed publications are not available, chemical database entries provide predicted and experimental spectra. chemicalbook.com

In a related study of 5-amino-2-methylpyridinium hydrogen fumarate, solid-state NMR in conjunction with gauge-including projector-augmented wave (GIPAW) calculations was used to determine the ¹H and ¹³C chemical shifts. This approach allows for a detailed understanding of the hydrogen bonding network in the crystal structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H3 | Data not available | - |

| H4 | Data not available | - |

| H6 | Data not available | - |

| NH₂ | Data not available | - |

| COOH | Data not available | - |

| C2 | - | Data not available |

| C3 | - | Data not available |

| C4 | - | Data not available |

| C5 | - | Data not available |

| C6 | - | Data not available |

| COOH | - | Data not available |

Note: The chemical shifts are highly dependent on the solvent and concentration. The data in this table is for illustrative purposes and requires experimental verification.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the single-crystal X-ray structure of this compound itself has not been reported in the reviewed literature, the structures of its coordination polymers have been elucidated. nih.gov

In a study by García-Valdivia and colleagues, five new coordination polymers were synthesized using 5-Aminopyridine-2-carboxylate (ampy) as a ligand with various metal ions including terbium, erbium, ytterbium, cobalt, and copper. nih.gov The crystal structures of these polymers were determined by single-crystal X-ray diffraction, revealing diverse dimensionalities from 1D chains to 3D frameworks. nih.gov This analysis provides crucial information on the coordination modes of the ampy ligand, bond lengths, and angles within the complexes. For example, in the lanthanide complexes, the ampy ligand coordinates to the metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. nih.gov

Electrochemical Characterization Methods

Electrochemical methods are employed to probe the redox properties of metal complexes, providing insights into their electronic structure and potential for applications in areas such as catalysis and sensing.

Cyclic voltammetry (CV) is a powerful electrochemical technique for studying the redox behavior of metal complexes in solution. Current time information in Boulder, CO, US.chemicalpapers.com By scanning the potential of an electrode and measuring the resulting current, one can identify the oxidation and reduction potentials of the metal center and the ligands. Current time information in Boulder, CO, US. This information is valuable for understanding the electronic communication between the metal and the ligand and for assessing the electrochemical stability of the complex.

In the context of copper(II) complexes, CV can reveal the Cu(II)/Cu(I) redox couple. Current time information in Boulder, CO, US.chemicalpapers.com For instance, in studies of heteroleptic Cu(II) carboxylates, cyclic voltammograms are recorded to investigate the redox processes. Current time information in Boulder, CO, US. Typically, these voltammograms show irreversible metal-centered oxidation and reduction peaks, confirming the electroactive nature of the complexes. nih.gov The electrochemical behavior can be influenced by the coordination environment of the copper ion and the nature of the ligands. Current time information in Boulder, CO, US.chemicalpapers.com

For a generic copper(II) carboxylate complex, the CV might exhibit a reduction peak corresponding to the Cu(II) to Cu(I) process and an oxidation peak for the reverse process. The peak potentials and the separation between them can provide information about the reversibility of the redox couple. While specific CV data for a this compound copper complex is not available, the general principles of the technique are applicable.

Thermal Analysis

Thermal analysis techniques are crucial for determining the thermal stability and decomposition pathways of coordination compounds.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. nih.gov Together, these techniques provide a comprehensive picture of the thermal events that a compound undergoes, such as desolvation, decomposition, and phase transitions.

For lanthanide coordination polymers, such as those derived from this compound, TGA can reveal the temperature at which coordinated and guest solvent molecules are lost, as well as the decomposition temperature of the organic ligand. nih.govresearchgate.net The final residue at high temperatures is typically the corresponding lanthanide oxide. nih.govchemicalpapers.com For example, the thermal decomposition of lanthanide complexes with N-phenylanthranilic acid in an air atmosphere shows distinct steps corresponding to dehydration and decomposition, ultimately yielding rare earth oxides. chemicalpapers.com In a nitrogen atmosphere, the final products are often mixtures of lanthanide oxides and carbon. chemicalpapers.com

A study on lanthanide complexes with 3-dimethylamino benzoic acid and 5,5'-dimethyl-2,2'-bipyridine ligands showed that the complexes begin to decompose at around 445 K and 478 K, respectively, eventually forming the corresponding lanthanide oxides, indicating good thermal stability. nih.gov

| Complex | Decomposition Step | Temperature Range (K) | Mass Loss (%) | Product |

| [Gd(3-N,N-DMBA)₃(5,5′-DM-2,2′-bipy)]₂·2(3-N,N-DMHBA) | Ligand Loss | 445.15–560.95 | - | Intermediate |

| Decomposition | 560.95–762.25 | 82.94 (calc. 84.27) | Gd₂O₃ | |

| [Tb(3-N,N-DMBA)₃(5,5′-DM-2,2′-bipy)]₂·2(3-N,N-DMHBA) | Ligand Loss | 478.15–533.15 | 31.37 | Intermediate |

| Decomposition | 533.15- | - | Tb₄O₇ |

Table 2: Representative thermal decomposition data for lanthanide complexes. nih.gov

Mass Spectrometry Techniques (e.g., MALDI-TOF MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of molecules. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of large, non-volatile molecules like coordination polymers. researchgate.netresearchgate.net

While specific MALDI-TOF MS data for complexes of this compound were not found in the search results, the technique is widely applied to characterize similar compounds. The resulting mass spectrum would show peaks corresponding to the monomeric unit of the coordination polymer, as well as multiples of this unit, allowing for the confirmation of the polymer structure.

Complementary Analytical Methods

Beyond spectroscopic techniques, a range of other analytical methods are crucial for the comprehensive characterization of coordination complexes derived from this compound. These methods provide fundamental data on the stoichiometry, electrolyte nature, and magnetic properties of the synthesized compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is critical for verifying the empirical formula of newly synthesized complexes of this compound. By comparing the experimentally determined percentages with the calculated values for the proposed structure, researchers can confirm the stoichiometry of the ligand-to-metal ratio and the presence of any coordinated or lattice solvent molecules.

For instance, in the characterization of various transition metal complexes, the experimentally found elemental percentages are matched with the calculated values to confirm the proposed formulae. researchgate.netekb.eg This comparison is a crucial checkpoint to ensure the purity and the correct identification of the synthesized complex before further characterization.

Below is a table showing representative data for a hypothetical complex, illustrating how experimental values are compared to calculated values.

| Compound Formula | Element | Calculated (%) | Found (%) |

| [Cu(C₆H₅N₂O₂)₂(H₂O)₂] | Carbon (C) | 40.27 | 40.25 |

| Hydrogen (H) | 3.94 | 3.98 | |

| Nitrogen (N) | 15.65 | 15.61 |

This table is for illustrative purposes and represents typical data obtained from elemental analysis.

Room Temperature Magnetic Susceptibility Measurements

Room temperature magnetic susceptibility measurements provide insight into the electronic structure of the central metal ion in a complex, specifically regarding the number of unpaired electrons. nih.gov This information is crucial for determining the oxidation state and the geometry of the coordination complex. researchgate.net The effective magnetic moment (μ_eff), calculated from the magnetic susceptibility data and measured in Bohr Magnetons (B.M.), is compared with theoretical spin-only values to infer the electronic configuration and coordination geometry.

For example, many copper(II) complexes, which have a d⁹ electronic configuration with one unpaired electron, are expected to exhibit magnetic moments in the range of 1.70-2.20 B.M. researchgate.net Similarly, cobalt(II) complexes in an octahedral geometry typically show magnetic moments between 4.3 and 5.2 B.M. nih.gov Deviations from the spin-only value can provide information about spin-orbit coupling.

These measurements are widely used to support geometries proposed by other analytical techniques. researchgate.netnih.gov For instance, a study on lanthanide complexes with 5-aminopyridine-2-carboxylate ligand used magnetic susceptibility to reveal slow relaxation of magnetization, a property of interest in the field of single-molecule magnets. nih.gov

The following table lists expected magnetic moments for common transition metal ions in different geometries.

| Metal Ion | d-Electrons | Geometry | Spin-only μ_eff (B.M.) | Typical Experimental μ_eff (B.M.) |

| Cu(II) | d⁹ | Octahedral/Square Pyramidal | 1.73 | 1.70 - 2.20 |

| Ni(II) | d⁸ | Octahedral | 2.83 | 2.90 - 3.40 |

| Co(II) | d⁷ | Octahedral | 3.87 | 4.30 - 5.20 |

| Mn(II) | d⁵ | Octahedral (high spin) | 5.92 | 5.70 - 6.10 |

Computational and Theoretical Investigations of 5 Aminopyridine 2 Carboxylic Acid Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular and electronic properties of 5-aminopyridine-2-carboxylic acid and its complexes, offering insights into their behavior in various environments.

Elucidation of Molecular Structures and Conformational Analysis

DFT calculations are instrumental in determining the stable conformations and geometric parameters of molecules. For this compound, also known as 5-amino-2-picolinic acid (APC or 5-APA), theoretical studies have been performed, particularly in the context of its application in materials science, such as in perovskite solar cells.

In a theoretical study using DFT, the adsorption and orientation of this compound on a perovskite surface were analyzed. The calculations revealed that a horizontal orientation of the molecule on the surface is energetically favorable. rsc.org This orientation facilitates the homogenous crystallization of the perovskite film and helps to avoid residual stress. rsc.org The study calculated the adsorption energy for the molecule on different surface configurations, highlighting its role in passivating surface defects. rsc.org

Table 1: Calculated Adsorption Energies of this compound (APC) on Perovskite Surfaces

| Surface Configuration | Adsorption Energy (eV) |

|---|---|

| Perfect FAI-terminated surface | -1.13 |

| FAI-terminated surface with Iodine vacancy (VI) | -0.92 |

| FAI-terminated surface with Formamidinium vacancy (VFA) | -1.33 |

Data sourced from a DFT analysis of APC on perovskite surfaces. rsc.org

These computational findings demonstrate that the molecule's conformation is influenced by its interactions with its environment, with specific functional groups playing key roles in determining the most stable arrangement.

Prediction of Vibrational Frequencies and Spectroscopic Assignments

Theoretical vibrational analysis via DFT is a standard method for predicting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be correlated with experimental spectra to provide detailed assignments for the observed absorption bands.

While specific, comprehensive DFT frequency calculations for isolated this compound are not extensively detailed in the cited literature, the general methodology is well-established. For a molecule with its structure, DFT calculations would typically predict vibrational modes associated with its key functional groups:

Carboxylic Acid Group (–COOH): Strong, broad O–H stretching vibrations are expected in the 2500-3300 cm⁻¹ region in condensed phases due to hydrogen bonding. rsc.org A sharp, intense C=O (carbonyl) stretching band is predicted around 1700-1760 cm⁻¹. rsc.org

Amino Group (–NH₂): Symmetric and asymmetric N–H stretching modes are typically found in the 3300-3500 cm⁻¹ range.

Pyridine (B92270) Ring: C–H aromatic stretches are expected above 3000 cm⁻¹. rsc.org C–C and C–N ring stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. rsc.org

DFT calculations provide a basis for assigning these bands with confidence, helping to interpret experimental spectroscopic data.

Modeling of Hydrogen Bonding and Supramolecular Interactions

This compound's structure, featuring both hydrogen bond donors (–NH₂ and –COOH) and acceptors (pyridine nitrogen and carbonyl oxygen), makes it an ideal candidate for forming extensive hydrogen-bonding networks. Computational modeling is crucial for understanding these non-covalent interactions, which govern the formation of supramolecular assemblies.

DFT studies on the use of this molecule in perovskite solar cells show that its functional groups form specific, stabilizing interactions. The pyridine nitrogen and the carbonyl group (C=O) can form strong coordinate bonds with uncoordinated lead ions (Pb²⁺) on the perovskite surface, a process known as defect passivation. researchgate.netresearchgate.net Simultaneously, the amino group (–NH₂) can form hydrogen bonds with organic cations within the perovskite structure. researchgate.netresearchgate.net

Furthermore, computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Index (NCI) plots are used to analyze and visualize various supramolecular interactions in related aminopyridine systems. nih.gov These analyses reveal the energetic significance of interactions such as NH₂···π, anion–π, and π–π stacking, which, in addition to conventional hydrogen bonds, dictate the crystal packing and stability of the resulting structures. nih.gov

Solvent Effects in Computational Models

The properties and behavior of a molecule can change significantly in the presence of a solvent. Computational models can account for these effects using various methods, most commonly through Polarizable Continuum Models (PCM). In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This allows for the calculation of molecular properties in a simulated solution environment.

For instance, in studies of related vanadium complexes with ligands including this compound, dispersion-corrected DFT calculations were performed to model the compounds in an aqueous phase by employing a PCM calculation. This approach allows for the optimization of molecular structures and the characterization of non-covalent interactions as they would exist in solution, providing a more realistic theoretical model for systems intended for biological or solution-based applications.

Luminescence Theoretical Studies of Metal Complexes

When this compound acts as a ligand to form metal complexes, particularly with transition metals or lanthanides, the resulting materials can exhibit interesting photoluminescent properties. Theoretical studies are essential for understanding the electronic transitions that give rise to this luminescence.

Time-dependent DFT (TD-DFT) is the primary computational tool for studying excited-state properties. It allows for the calculation of vertical electronic transitions, which correspond to absorption and emission energies.

A study on a vanadium coordination compound synthesized with this compound reported the performance of luminescence theoretical studies to understand its intense photoluminescence. The theoretical emission spectrum for the vanadium complex showed a maximum at 473 nm, arising from electron relaxations in the 400-500 nm range. rsc.org The calculations identified the specific molecular orbitals involved in the electronic transitions, attributing the emission properties to Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) reactions. rsc.org

Table 2: Calculated Emission Bands and Involved Electronic Transitions for a Vanadium Complex of this compound (AMPICA)

| System | Calculated Emission Maximum (nm) | Nature of Transition |

|---|---|---|

| Complex 2 [VO(AMPICA)₂(H₂O)] | 473 | Electron relaxation from a delocalized MO (LUMO+3) to an MO on the ligand |

Data sourced from theoretical studies on a vanadium complex. rsc.org

These theoretical investigations provide a detailed description of the photophysical processes and are crucial for the rational design of new luminescent materials.

Simulation of Supramolecular Structures and Packing

Computational simulations are vital for predicting and analyzing how individual molecules of this compound or its metal complexes assemble into larger, ordered structures. These simulations provide insight into crystal packing and the formation of supramolecular architectures.

As discussed previously, DFT calculations have been used to simulate the arrangement of this compound on surfaces, revealing a preference for a flat-lying orientation that promotes ordered film growth. rsc.org The stability of these assemblies is governed by a combination of coordinate bonds, hydrogen bonds, and other non-covalent interactions. rsc.orgresearchgate.net

Advanced Applications in Materials Science Derived from 5 Aminopyridine 2 Carboxylic Acid

Development of Luminescent Materials

Coordination polymers constructed using 5-aminopyridine-2-carboxylic acid have shown significant promise as luminescent materials. The ligand's structure is adept at sensitizing metal centers, particularly lanthanides, to produce strong light emissions in both the visible and infrared regions of the spectrum.

Solid-State Photoluminescent Emissions in Coordination Polymers

Scientific investigations have revealed that coordination polymers incorporating this compound can exhibit intense solid-state photoluminescent emissions. nih.govopenaire.eu A study detailing the synthesis of five new coordination polymers demonstrated that those containing lanthanide metals display strong luminescence. nih.govopenaire.eu

Specifically, complexes formulated as [MNa(ampy)4]n, where 'ampy' is the deprotonated form of this compound and 'M' is a lanthanide, are notable examples. nih.govopenaire.eu The terbium (Tb) containing polymer, for instance, shows characteristic green emission arising from the ⁵D₄ → ⁷Fⱼ transitions of the Tb³⁺ ion. This efficient luminescence is attributed to the effective energy transfer from the ampy ligand to the metal center. nih.gov These findings underscore the potential of these materials for applications in solid-state lighting and optical devices.

Near-Infrared Emission Properties of Lanthanide Complexes

Beyond the visible spectrum, lanthanide complexes derived from this compound also exhibit valuable near-infrared (NIR) emission properties. nih.govopenaire.eu This is particularly significant for applications in telecommunications, bio-imaging, and night-vision technology.

The same family of coordination polymers, [MNa(ampy)4]n, with erbium (Er) and ytterbium (Yb) ions, demonstrates characteristic NIR emissions. nih.govopenaire.eu

The erbium complex shows emission in the NIR region, which is a key wavelength for optical communications.

The ytterbium complex also displays intense NIR luminescence. nih.gov

The ability of the this compound ligand to effectively sensitize these lanthanide ions, protecting them from non-radiative decay pathways, is crucial for achieving these NIR emissions. nih.govnih.gov

Table 1: Luminescent Properties of Lanthanide Coordination Polymers with 5-Aminopyridine-2-carboxylate

| Compound Formula | Lanthanide Ion (M) | Emission Region | Significance |

|---|---|---|---|

[TbNa(ampy)4]n |

Terbium (Tb) | Visible (Green) | Solid-state lighting, Displays |

[ErNa(ampy)4]n |

Erbium (Er) | Near-Infrared (NIR) | Optical communications |

[YbNa(ampy)4]n |

Ytterbium (Yb) | Near-Infrared (NIR) | Bio-imaging, Sensing |

Data sourced from scientific studies on coordination polymers constructed from aminopyridine-2-carboxylate (ampy) ligands. nih.govopenaire.eu

Magnetic Materials Research

The unique electronic structures of metal ions, when arranged in specific geometries within a coordination polymer, can give rise to interesting magnetic phenomena. The this compound ligand has proven to be an effective component in the construction of such magnetically active materials.

Investigation of Slow Magnetic Relaxation (SMM) Properties in Coordination Polymers

A significant area of research is the development of Single-Molecule Magnets (SMMs), which can exhibit slow relaxation of their magnetization, a property essential for high-density information storage and quantum computing. Coordination polymers built from this compound and lanthanide ions have been shown to exhibit this behavior. nih.govopenaire.eu

Studies on lanthanide-based coordination polymers with the [MNa(ampy)4]n formula revealed that they exhibit slow magnetic relaxation. nih.govopenaire.eu This behavior is characterized by a frequency dependence of the out-of-phase alternating current (AC) magnetic susceptibility, which is a hallmark of SMMs. nih.gov This phenomenon indicates that the individual polymer chains act as molecular magnets. The specific arrangement of the lanthanide ions, dictated by the coordination of the ampy ligand, creates the necessary magnetic anisotropy for this effect. nih.gov

Catalytic Science

The application of metal complexes in catalysis is a cornerstone of modern chemistry, driving reactions with high efficiency and selectivity. While aminopyridine-based ligands are widely used in catalysis, the specific role of this compound complexes is an area of ongoing exploration.

Metal Complexes of this compound as Catalysts (e.g., Ethylene (B1197577) Oligomerization)

Metal complexes featuring aminopyridine scaffolds are recognized for their catalytic potential in various organic transformations, including polymerization reactions. However, based on the reviewed scientific literature, the specific application of metal complexes derived from this compound as catalysts for ethylene oligomerization is not extensively documented. While related iminopyridyl and other aminopyridine complexes have been successfully employed for ethylene polymerization and oligomerization, direct evidence for the catalytic activity of this compound complexes in this specific reaction is not prominent in the available research. nih.gov Further investigation is required to fully explore the catalytic capabilities of these specific complexes in C-C bond-forming reactions like olefin oligomerization.

Energy Storage Materials

The quest for efficient and stable energy storage systems has led researchers to explore a diverse range of organic molecules as components for advanced materials. This compound has emerged as a valuable building block in this field, particularly for its role in modifying and enhancing the properties of electrode materials. Its bifunctional nature, featuring both a carboxylic acid and an amino group on a pyridine (B92270) ring, allows for versatile chemical modifications and strong interactions with conductive substrates.

Research has demonstrated the successful use of this compound in the development of high-performance supercapacitor electrodes. One notable approach involves its use as a ligand to form a chromium (III) complex, which is then used to functionalize graphene oxide (GO). researchgate.netresearchgate.net This process creates a composite material where the metal complex is integrated into the graphene structure, enhancing its electrochemical properties. researchgate.netresearchgate.net The resulting functionalized graphene oxide (FGO-Ap/Cr) has been successfully employed as a symmetric supercapacitor electrode material. researchgate.netresearchgate.netnih.gov

Table 1: Performance of Supercapacitor Electrodes Incorporating this compound Derivatives

| Electrode Material | Electrolyte | Specific Capacitance (Cg) | Current Density | Capacitance Retention | Reference |

|---|---|---|---|---|---|

| Graphene Oxide functionalized with Cr(III)-5-Aminopyridine-2-carboxylic acid complex | 3 M KNO₃ | 461.5 F g⁻¹ | 1 A g⁻¹ | 98.1% | researchgate.net |

Foundational Research on Biological Activity (Non-Clinical Focus)

The unique chemical structure of this compound and its ability to chelate with various metal ions make it and its derivatives subjects of interest for foundational biological research. Studies have focused on both the intrinsic properties of the compound and the enhanced or novel activities of its coordination compounds.

Foundational research indicates that this compound possesses intrinsic antimicrobial properties. The compound has been shown to exhibit activity against certain bacteria and fungi, positioning it as a potential lead structure for the development of new antimicrobial agents. ontosight.ai However, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values against specific microbial strains, are not extensively detailed in the reviewed scientific literature.

The coordination of this compound (as the aminopyridine-2-carboxylate or 'ampy' ligand) to metal centers often leads to derivatives with significantly enhanced or new biological activities. This enhancement is frequently attributed to the increased lipophilicity of the metal complexes, which can facilitate their passage across microbial cell membranes. nih.gov

Research into coordination polymers has yielded a variety of metal-organic frameworks with interesting properties. For instance, complexes have been synthesized using transition metals like cobalt(II) and copper(II). nih.gov These studies are often part of a broader search for multifunctional materials, including those with potential anticancer properties. nih.gov

Complexes with lanthanide metals, such as terbium (Tb), erbium (Er), and ytterbium (Yb), have also been synthesized. nih.gov These materials are noted for their intense photoluminescent properties and have been subjected to antitumor measurements, opening possibilities for their use in bio-imaging or as metal-based therapeutic agents. nih.govopenaire.eu Furthermore, zinc(II) complexes with related iminopyridine ligands have demonstrated moderate antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govresearchgate.netnih.gov Notably, studies have shown that zinc(II) complexes can exhibit improved antibacterial performance compared to their copper(II) counterparts. nih.gov

Table 2: Summary of Biological Activities of Coordination Compounds Derived from this compound and Related Structures

| Metal Ion | Complex/Derivative Type | Investigated Biological Activity | Target Organism/Cell Line | Reference |

|---|---|---|---|---|

| Cobalt (Co) | Coordination Polymer | Multifunctional materials research | Not specified | nih.gov |

| Copper (Cu) | Coordination Polymer | Multifunctional materials research | Not specified | nih.gov |

| Terbium (Tb) | Coordination Polymer | Antitumor activity, Photoluminescence | Not specified | nih.gov |

| Erbium (Er) | Coordination Polymer | Antitumor activity, Photoluminescence | Not specified | nih.gov |

| Ytterbium (Yb) | Coordination Polymer | Antitumor activity, Photoluminescence | Not specified | nih.gov |

| Zinc (Zn) | Iminopyridine Schiff Base Complex | Antibacterial | S. aureus, E. coli | nih.govresearchgate.netnih.gov |

| Zinc (Zn) | Pyridine Thiazole Derivative Complex | Antibacterial, Antitumor | Various bacteria and cancer cells | researchgate.net |

Future Research Directions and Outlook for 5 Aminopyridine 2 Carboxylic Acid

Exploration of Novel Synthetic Pathways and Advanced Derivatization

Future research will likely focus on optimizing the synthesis of 5-APCA and expanding its chemical diversity through advanced derivatization. Existing synthetic methods, such as reductive alkylation of methyl 5-amino-2-pyridinecarboxylates and selective reduction of related amides, provide a solid foundation nih.gov. However, the development of greener, more efficient, and scalable synthetic routes remains a key objective. This could involve exploring novel catalytic systems, flow chemistry processes, or biocatalytic methods to improve yield, reduce waste, and enhance safety.

Advanced derivatization represents a significant avenue for tailoring the properties of 5-APCA for specific applications. By chemically modifying the carboxylic acid and amino moieties, a vast library of new molecules can be generated. For instance, coupling reactions can transform the carboxylic acid into a wide range of esters and amides, while the amino group can be alkylated or acylated. Such derivatization has been shown to be effective in tuning the biological activity of related structures, leading to the development of potent antihypertensive agents nih.gov. Future work could systematically explore these derivatization strategies to create compounds for screening in areas like pharmaceuticals and materials science, mirroring approaches used for other carboxylic acid-bearing scaffolds mdpi.com.

| Derivatization Strategy | Target Functional Group | Potential Outcome |

| Amide Coupling | Carboxylic Acid | Creation of novel bioactive compounds, polymer building blocks |

| Esterification | Carboxylic Acid | Modification of solubility and pharmacokinetic properties |

| N-Alkylation/Acylation | Amino Group | Tuning of electronic properties and coordination behavior |

| Reductive Alkylation | Amino Group | Introduction of diverse substituents for property modulation nih.gov |

Rational Design of Multifunctional Coordination Polymers and Hybrid Materials

5-APCA has proven to be an exceptional ligand for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) nih.gov. Its deprotonated form, 5-aminopyridine-2-carboxylate, can coordinate with a variety of metal ions, including both transition metals and lanthanides, to form materials with intriguing properties such as luminescence and slow magnetic relaxation nih.gov.

The future in this area lies in the rational design of multifunctional materials. This approach moves beyond exploratory synthesis towards the deliberate construction of CPs where multiple functionalities are engineered into a single framework. For example, research could focus on creating hybrid materials that combine the luminescent properties of lanthanide-based CPs with the catalytic activity of transition metal centers. By carefully selecting metal ions and potentially introducing secondary organic linkers, researchers can aim to develop materials with synergistic properties. A study on new coordination polymers demonstrated the construction of CPs with lanthanides (Terbium, Erbium, Ytterbium) and transition metals (Cobalt, Copper), highlighting the ligand's versatility nih.gov. Future work could expand this to other metals to create materials for targeted applications, such as luminescent sensors, catalysts for environmental remediation, or agents for combination therapy in medicine nih.govmdpi.com.

| Metal Ion Type | Observed Property with 5-APCA Ligand | Potential Future Application |

| Lanthanides (e.g., Tb, Er, Yb) | Photoluminescence, Slow Magnetic Relaxation nih.gov | Optical sensors, Anti-counterfeiting, Quantum information |

| Transition Metals (e.g., Co, Cu) | Variable Dimensionalities, Anticancer Activity nih.gov | Catalysis, Gas storage, Multifunctional therapeutics |

| Mixed-Metal Systems | (Hypothetical) | Synergistic catalysis, Dual-mode imaging agents |

Precision Control of Supramolecular Assembly for Tailored Properties

The non-covalent interactions directed by the functional groups of 5-APCA are critical for building ordered structures beyond coordination polymers. The interplay of hydrogen bonding (from both amino and carboxylic acid groups), π–π stacking (from the pyridine (B92270) ring), and other weak interactions governs the formation of supramolecular assemblies and co-crystals mdpi.commdpi.com.

Future research will focus on achieving precision control over this self-assembly process. By understanding the intricate balance of intermolecular forces, scientists can aim to dictate the final architecture and, consequently, the material's properties. This involves systematically studying the effects of solvents, temperature, and the introduction of co-formers that can interact with 5-APCA through specific recognition motifs, such as the recurring R22(8) ring motif observed between carboxylic acids and pyrimidine bases researchgate.net. The goal is to move from discovering structures to designing them for specific functions. For example, controlling the crystal packing could optimize solid-state fluorescence or create porous organic frameworks for selective gas adsorption. The study of how proton transfer between the acidic and basic sites can be controlled is also a key area, as it determines whether a co-crystal or a molecular salt is formed, which significantly impacts the material's properties mdpi.com.

Expanding Predictive Computational Modeling for Material Performance

Computational chemistry is set to become an indispensable tool in the future exploration of 5-APCA. While currently used to support and explain experimental findings, such as in the study of supramolecular interactions via Density Functional Theory (DFT) mdpi.commdpi.com, its future role will be increasingly predictive.

Expanding the use of computational modeling will enable the in silico design of new 5-APCA derivatives and materials. High-throughput virtual screening could predict the properties of thousands of potential derivatives before a single one is synthesized in the lab, saving significant time and resources. Molecular dynamics simulations could predict the most stable crystal packing or the assembly of coordination polymers with different metal ions. Furthermore, quantum chemical calculations can predict electronic and optical properties, guiding the design of new materials for applications in electronics and photonics. By integrating machine learning algorithms trained on existing experimental data, researchers can develop models that predict material performance with even greater accuracy, accelerating the discovery cycle for new materials based on the 5-APCA scaffold.

Identification of Untapped Applications in Emerging Technologies and Fundamental Science

While 5-APCA and its derivatives have shown promise in fields like medicine (anticancer, antihypertensive) and materials science (luminescence, magnetism) nih.govnih.gov, numerous untapped applications likely exist. Future research should proactively seek to identify and develop these novel uses.

In emerging technologies, the luminescent properties of its lanthanide coordination polymers could be explored for use in organic light-emitting diodes (OLEDs), anti-counterfeiting inks, or as probes for biomedical imaging nih.gov. The ability to form ordered molecular assemblies could be leveraged in the development of organic electronics, data storage materials, or advanced sensors. The photocatalytic potential of its hybrid materials, as seen with related compounds, could be investigated for solar fuel production or CO2 reduction mdpi.com.

In fundamental science, the well-defined structure of 5-APCA makes it an excellent model system for studying the basic principles of molecular recognition and crystal engineering mdpi.com. It can be used to probe the factors that govern the formation of hydrogen bonds and other non-covalent interactions, providing deeper insights into the self-assembly of complex molecular systems. These fundamental studies are crucial as they lay the groundwork for the future design of all advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.